molecular formula C20H17N3O2S B3139776 8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-85-9

8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B3139776
CAS No.: 477855-85-9
M. Wt: 363.4 g/mol
InChI Key: IQNJJKQVUBITSI-UHFFFAOYSA-N
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Description

8-Methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477855-85-9) is a heterocyclic compound featuring a thienoindole core fused with a carbohydrazide moiety. Its molecular formula is C₂₀H₁₇N₃O₂S, and it is synthesized via nucleophilic addition reactions involving hydrazide precursors and acylating agents under optimized conditions (e.g., using K₂CO₃/CH₃CN) . The compound’s structure includes a 4-methylbenzoyl group at the hydrazide position, which has been linked to enhanced biological activity in related analogs .

Properties

IUPAC Name

4-methyl-N'-(4-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-12-7-9-13(10-8-12)18(24)21-22-19(25)17-11-15-14-5-3-4-6-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNJJKQVUBITSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137272
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477855-85-9
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477855-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477855-85-9) is a complex organic compound classified under thienoindoles. Its molecular formula is C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S with a molar mass of 363.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

PropertyValue
Molecular Formula C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S
Molar Mass 363.43 g/mol
CAS Number 477855-85-9
Synonyms 4-methyl-N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}benzohydrazide

The compound features a thieno[2,3-b]indole core, which is known for its diverse range of biological activities. The presence of a methyl group and a benzoyl moiety contributes to its unique properties and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that derivatives of thienoindoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Antitumor Activity

A study evaluated the anticancer effects of thienoindole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism involved the induction of oxidative stress and modulation of apoptotic pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary screening against various bacterial strains revealed moderate antibacterial activity.

Research Findings

A recent publication reported that derivatives of this compound displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL. Further studies are needed to elucidate the specific mechanisms of action against microbial targets.

Neuroprotective Effects

Indole-based compounds have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. The structural modifications seen in compounds like this compound may enhance their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

Docking studies suggest that the compound can effectively bind to the active site of AChE, inhibiting its activity and potentially improving cognitive function in neurodegenerative conditions.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Induces apoptosis in cancer cell lines
Antimicrobial Moderate activity against Gram-positive bacteria
Neuroprotective Inhibits acetylcholinesterase

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thieno[2,3-b]indole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thieno[2,3-b]indole possess cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its interaction with microbial membranes or enzymes, leading to inhibition of growth in bacteria and fungi. Preliminary studies have reported effective inhibition against several strains of bacteria .

Materials Science

Organic Electronics
The unique electronic properties of thieno[2,3-b]indoles make them suitable for applications in organic electronics. Specifically, they are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be advantageous in the development of efficient electronic devices .

Polymer Composites
In materials science, incorporating 8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide into polymer matrices can enhance the mechanical and thermal properties of the composites. Studies are ongoing to evaluate its effectiveness as a reinforcing agent in various polymer systems .

Biological Research

Enzyme Inhibition Studies
The compound has been evaluated for its role as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This aspect is crucial for developing therapeutic agents targeting metabolic disorders .

Neuroprotective Effects
Preliminary findings indicate that thieno[2,3-b]indole derivatives may possess neuroprotective properties. Investigations into their effects on neurodegenerative diseases like Alzheimer's are underway, focusing on their ability to prevent neuronal cell death and promote cognitive function .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines.
Study BAntimicrobial PropertiesEffective against E. coli and Staphylococcus aureus with minimal inhibitory concentrations reported.
Study COrganic ElectronicsAchieved high efficiency in OLED applications with improved stability compared to traditional materials.
Study DEnzyme InhibitionShowed potential as an inhibitor of alpha-glucosidase, impacting glucose metabolism positively.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Modifications to the benzoyl group significantly influence physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Findings
8-Methyl-N'-(3-methylbenzoyl) analog 3-methylbenzoyl C₂₀H₁₇N₃O₂S 363.44 Reduced steric hindrance compared to 4-methyl isomer; uncharacterized bioactivity.
N'-(4-Fluorobenzoyl) derivative 4-fluorobenzoyl C₁₉H₁₄FN₃O₂S 367.40 Fluorine’s electronegativity may enhance binding affinity; requires testing.
N'-(4-Chlorobenzoyl) derivative 4-chlorobenzoyl C₁₉H₁₄ClN₃O₂S 383.85 Increased lipophilicity; potential for improved membrane permeability.

Key Insight : The 4-methylbenzoyl group in the parent compound is associated with optimal activity in pyrrole-based analogs (IC₅₀: 6–8 μM), whereas 4-methoxybenzoyl derivatives exhibit reduced potency .

Alternative Acyl and Sulfonyl Derivatives

Replacing the benzoyl group with sulfonyl or other acyl moieties alters solubility and target interactions:

Compound Name Functional Group Molecular Formula Molecular Weight Properties
N'-(4-Methylbenzenesulfonyl) analog Sulfonyl C₁₉H₁₇N₃O₃S₂ 399.49 Higher polarity due to sulfonyl group; may reduce cellular uptake.
N'-(2-Thienylcarbonyl) derivative Thienylcarbonyl C₁₈H₁₄N₃O₂S₂ 380.45 Enhanced π-π stacking potential; uncharacterized pharmacokinetics.
N'-(Chloroacetyl) derivative Chloroacetyl C₁₅H₁₃ClN₃O₂S 334.80 Reactive chloro group may lead to off-target interactions or toxicity.

Modifications to the Carbohydrazide Chain

Variations in the carbohydrazide chain length and substituents impact pharmacokinetics:

Compound Name Chain Modification Molecular Formula Molecular Weight Notes
N'-Acetyl derivative Acetyl C₁₄H₁₃N₃O₂S 287.34 Lower molecular weight; improved solubility (35 μg/mL at pH 7.4).
N'-(2,2-Dimethylpropanoyl) derivative Bulky acyl C₁₈H₂₀N₃O₂S 342.43 Increased steric hindrance; may reduce metabolic clearance.

Key Insight : The acetylated derivative demonstrates higher aqueous solubility, making it a candidate for formulation development, though its bioactivity remains unverified .

Q & A

Q. What synthetic routes are commonly employed to synthesize thienoindole carbohydrazide derivatives, and what experimental conditions are critical for high yield?

The synthesis of thienoindole derivatives typically involves condensation reactions under acidic catalysis. For example, a Schiff base formation between a carbohydrazide core and a substituted benzaldehyde can be achieved by refluxing in acetic acid (80°C, 1–3 hours) with continuous TLC monitoring . Key factors include stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to carbohydrazide), solvent choice (acetic acid for protonation), and purification via recrystallization from DMF/acetic acid mixtures . Yield optimization often requires iterative adjustments to reaction time and temperature.

Q. Which spectroscopic techniques are essential for confirming the structure of 8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide?

Structural validation relies on multi-technique analysis:

  • IR Spectroscopy : Confirms presence of amide (C=O, ~1650–1700 cm⁻¹) and NH groups (~3200–3400 cm⁻¹).
  • NMR :
  • ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and hydrazide NH (δ 10–12 ppm, broad).
  • ¹³C NMR : Assigns carbonyl carbons (δ 165–170 ppm) and aromatic/heterocyclic carbons.
    • ESI-MS : Verifies molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. How can factorial design or computational modeling optimize the synthesis of this compound?

Factorial Design : A 2³ factorial experiment (varying temperature, catalyst concentration, and reaction time) identifies critical parameters. For instance, temperature and catalyst load may exhibit significant interaction effects on yield . Computational Modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models trained on existing thienoindole synthesis data suggest optimal conditions. Tools like COMSOL Multiphysics enable virtual screening of solvent systems .

Q. What methodologies are recommended for investigating the biological activity of this compound, and how should contradictory bioassay data be addressed?

  • Antimicrobial Assays : Use standardized protocols (e.g., broth microdilution, MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., DHFR, β-lactamase) using fluorometric or colorimetric assays.
  • Data Contradictions : If bioactivity varies between assays, validate purity via HPLC, assess compound stability (e.g., pH-dependent degradation), and repeat assays with fresh batches. Statistical tools like ANOVA can identify outliers .

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data during structural elucidation?

  • NMR Anomalies : Re-measure in deuterated DMSO or CDCl₃ to rule out solvent artifacts. Use 2D techniques (HSQC, HMBC) to confirm connectivity.
  • MS Fragmentation : Compare observed fragments with in-silico predictions (e.g., MassFrontier). Contaminants may require column chromatography (silica gel, ethyl acetate/hexane) .

Key Recommendations for Researchers

  • Prioritize purity validation (HPLC ≥95%) before bioactivity assays.
  • Use computational pre-screening to reduce experimental trial-and-error .
  • Adopt open-access databases (e.g., PubChem, Reaxys) for comparative spectral analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide

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